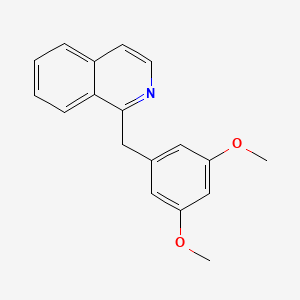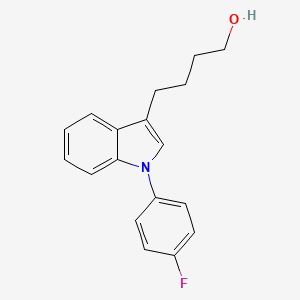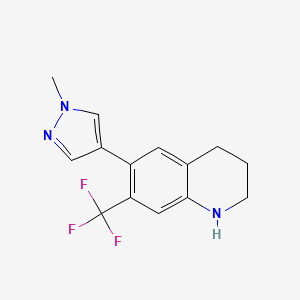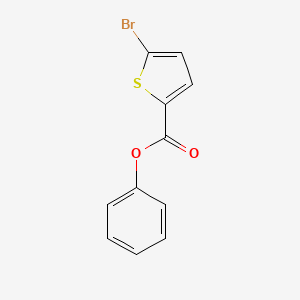
Phenyl 5-bromothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 5-bromothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a phenyl ester group in this compound makes it a versatile intermediate in organic synthesis and a valuable molecule in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Phenyl 5-bromothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of thiophene-2-carboxylic acid, followed by esterification with phenol. The reaction typically proceeds as follows:
Bromination: Thiophene-2-carboxylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromothiophene-2-carboxylic acid is then reacted with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Phenyl 5-bromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Reduction: Phenyl 5-bromothiophene-2-methanol.
科学的研究の応用
Phenyl 5-bromothiophene-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers used in organic electronics.
Biology: The compound is used in the development of bioactive molecules with potential antibacterial and anticancer properties.
Medicine: Research into its derivatives has shown promise in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of organic semiconductors, light-emitting diodes, and photovoltaic materials.
作用機序
The mechanism of action of phenyl 5-bromothiophene-2-carboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and ester group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
類似化合物との比較
Phenyl 5-bromothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
5-Bromothiophene-2-carboxylic acid: Lacks the phenyl ester group, making it less versatile in certain synthetic applications.
Phenyl thiophene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and coupling potential.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Contains a longer alkyl chain, affecting its solubility and application in organic electronics.
This compound is unique due to the combination of the bromine atom and phenyl ester group, which enhances its reactivity and versatility in various chemical reactions and applications.
特性
分子式 |
C11H7BrO2S |
|---|---|
分子量 |
283.14 g/mol |
IUPAC名 |
phenyl 5-bromothiophene-2-carboxylate |
InChI |
InChI=1S/C11H7BrO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H |
InChIキー |
YGCVSYPOXGGLNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


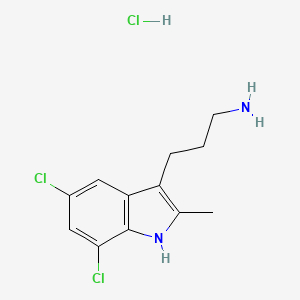
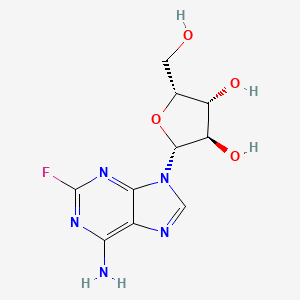
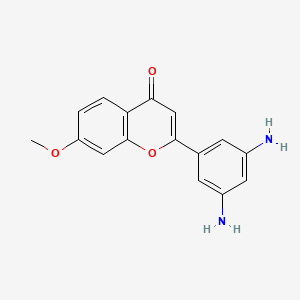
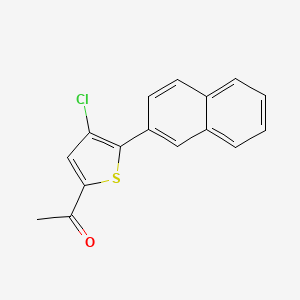
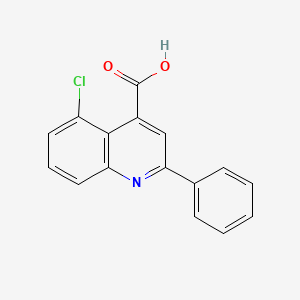
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
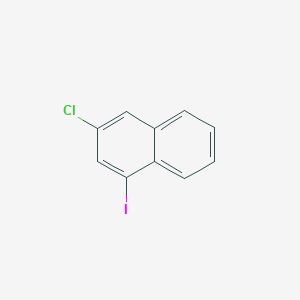
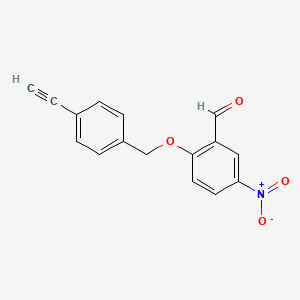
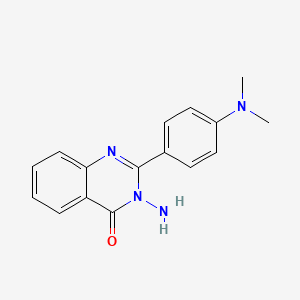

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
